Methyl 2,4-difluoro-6-methoxybenzoate
Description
Methyl 2,4-difluoro-6-methoxybenzoate is a fluorinated aromatic methyl ester characterized by a benzoate backbone substituted with two fluorine atoms at the 2- and 4-positions and a methoxy group at the 6-position. Fluorine atoms enhance electronegativity and metabolic stability, while the methoxy group contributes to solubility and steric effects. The compound is of interest in agrochemical and pharmaceutical research due to the bioactivity often associated with fluorinated aromatic esters.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
methyl 2,4-difluoro-6-methoxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
WWXCJZTVGISDRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated Methyl Benzoate Derivatives
Structurally similar compounds include Methyl 2-fluoro-4-methoxybenzoate (similarity: 0.95) and Methyl 2,4-difluoro-6-hydroxybenzoate (similarity: 0.90) . Key differences lie in substituent positions and functional groups:
- Methyl 2-fluoro-4-methoxybenzoate lacks the 6-position fluorine, reducing steric hindrance and altering electronic effects.
Methoxy-Substituted Methyl Benzoates
Compounds like Methyl 2-fluoro-6-methylbenzoate (similarity: 0.91) highlight the impact of methyl vs. methoxy groups. Methoxy substituents are stronger electron-donating groups, which can stabilize adjacent electrophilic centers or influence aromatic ring reactivity in substitution reactions. In contrast, methyl groups contribute to steric bulk without significant electronic effects.
Naturally Occurring Methyl Esters
Diterpenic acid methyl esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl ester) are structurally complex, with fused ring systems. In contrast, Methyl 2,4-difluoro-6-methoxybenzoate is a simpler aromatic ester. Natural esters often exhibit antimicrobial or resinous properties, while synthetic fluorinated esters are tailored for enhanced stability and specificity.
Pharmaceutical Methyl Ester Derivatives
Unlike bardoxolone methyl’s triterpenoid structure, this compound’s aromaticity may favor different biological targets, such as enzyme inhibition or receptor modulation.
Data Tables
Research Findings
- Electronic Effects: Fluorine atoms at the 2- and 4-positions create electron-deficient aromatic rings, enhancing resistance to nucleophilic attack compared to non-fluorinated esters .
- Agrochemical Performance: Sulfonylurea methyl esters (e.g., metsulfuron) exhibit nanomolar herbicidal activity, whereas this compound’s bioactivity remains understudied but may leverage fluorine-enhanced stability .
- Volatility : this compound is likely less volatile than methyl salicylate due to increased molecular weight and fluorine-induced polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

